molecular formula C9H13BrN2O5 B12365742 5-Bromo-2'-deoxyuridine;BrDU;BUdR

5-Bromo-2'-deoxyuridine;BrDU;BUdR

Cat. No.: B12365742
M. Wt: 309.11 g/mol
InChI Key: ZXKQNGRKQAUEJT-XCXKOOTESA-N
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Description

5-Bromo-2’-deoxyuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine. It is commonly used in scientific research to study cell proliferation, DNA synthesis, and various cellular processes. This compound is particularly valuable in the fields of biology, medicine, and chemistry due to its ability to be incorporated into DNA during the S phase of the cell cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2’-deoxyuridine typically involves the bromination of 2’-deoxyuridine. The reaction is carried out by treating 2’-deoxyuridine with bromine in an aqueous solution, often in the presence of a catalyst such as acetic acid. The reaction conditions usually include maintaining a controlled temperature and pH to ensure the selective bromination at the 5-position of the uracil ring .

Industrial Production Methods

In industrial settings, the production of 5-Bromo-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques to meet the required standards for research and medical applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2’-deoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

5-Bromo-2’-deoxyuridine exerts its effects by being incorporated into DNA in place of thymidine during the S phase of the cell cycle. This incorporation can lead to mutations and disrupt normal DNA replication and repair processes. The compound’s bromine atom can also be used in X-ray diffraction studies to analyze DNA and RNA structures . The primary molecular target is the DNA of proliferating cells, and its incorporation can be detected using specific antibodies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2’-deoxyuridine is unique due to its bromine substitution, which allows it to be used in a wide range of applications, including as a radiosensitizer and in X-ray diffraction studies. Its ability to be incorporated into DNA makes it a valuable tool for studying cell proliferation and genetic mutations .

Properties

Molecular Formula

C9H13BrN2O5

Molecular Weight

309.11 g/mol

IUPAC Name

5-bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C9H13BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h4-7,13-14H,1-3H2,(H,11,15,16)/t4?,5-,6+,7+/m0/s1

InChI Key

ZXKQNGRKQAUEJT-XCXKOOTESA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)Br)CO)O

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)Br)CO)O

Origin of Product

United States

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